Cas no 425663-71-4 ((S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride)
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
- (5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one,hydrochloride
- (S)-1-amino-3-methyl-4,5-dihydro-1Hbenzo[d]azepin-2(3H)-one hydrochloride
- 2H-3-Benzazepin-2-one, 1-amino-1,3,4,5-tetrahydro-3-methyl-, (Hydrochloride) (1:1), (1S)-
- 2H-3-Benzazepin-2-one, 1-amino-1,3,4,5-tetrahydro-3-methyl-, hydrochloride (1:1), (1S)-
- (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one HCl
- SZVBAHZVILUGKF-PPHPATTJSA-N
- BCP13989
- OR350539
- AX8231187
- AB0000559
- ST24020783
- (5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one hydrochloride
- (S)-1-amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one hydro
- 2H-3-Benzazepin-2-one,1-amino-1,3,4,5-tetrahydro-3-methyl-,hydrochloride(1:1),(1
- SCHEMBL4114257
- DTXSID20657696
- AS-49559
- MFCD11042352
- I11701
- (S)-1-amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one hydrochloric acid salt
- (5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
- AMY36443
- AKOS016842785
- 2H-3-Benzazepin-2-one, 1-amino-1,3,4,5-tetrahydro-3-methyl-, hydrochloride (1
- CS-B0155
- A872854
- (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
- 425663-71-4
- (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-onehydrochloride
- 2H-3-Benzazepin-2-one,1-amino-1,3,4,5-tetrahydro-3-methyl-,hydrochloride(1:1),(1S)-
-
- MDL: MFCD11042352
- Inchi: 1S/C11H14N2O.ClH/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14;/h2-5,10H,6-7,12H2,1H3;1H/t10-;/m0./s1
- InChI Key: SZVBAHZVILUGKF-PPHPATTJSA-N
- SMILES: Cl.O=C1[C@H](C2C=CC=CC=2CCN1C)N
Computed Properties
- Exact Mass: 226.08700
- Monoisotopic Mass: 226.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
Experimental Properties
- PSA: 46.33000
- LogP: 2.14110
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM304297-1g |
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride |
425663-71-4 | 95% | 1g |
$669 | 2021-06-17 | |
| Alichem | A019098603-1g |
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride |
425663-71-4 | 95% | 1g |
$581.76 | 2023-09-01 | |
| abcr | AB483798-250 mg |
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one HCl; . |
425663-71-4 | 250mg |
€769.90 | 2023-06-15 | ||
| abcr | AB483798-1 g |
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one HCl; . |
425663-71-4 | 1g |
€1483.50 | 2023-06-15 | ||
| Chemenu | CM304297-1g |
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride |
425663-71-4 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1048551-100mg |
2H-3-Benzazepin-2-one, 1-amino-1,3,4,5-tetrahydro-3-methyl-, hydrochloride (1 |
425663-71-4 | 98% | 100mg |
$275 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1048551-250mg |
2H-3-Benzazepin-2-one, 1-amino-1,3,4,5-tetrahydro-3-methyl-, hydrochloride (1 |
425663-71-4 | 98% | 250mg |
$455 | 2024-06-06 | |
| Chemenu | CM304297-100mg |
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride |
425663-71-4 | 95% | 100mg |
$*** | 2023-05-30 | |
| Chemenu | CM304297-250mg |
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride |
425663-71-4 | 95% | 250mg |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y0983164-1g |
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride |
425663-71-4 | 95% | 1g |
$800 | 2024-08-02 |
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride Suppliers
(S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
Compound CAS No. 425663-71-4: (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
The compound with CAS No. 425663-71-4, known as (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride, is a structurally complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of azepinones, which are seven-membered ring systems with a nitrogen atom and a ketone group. The benzo[d]azepin core of this molecule is particularly interesting due to its unique electronic properties and potential bioactivity.
Recent studies have highlighted the importance of chiral centers in determining the pharmacological activity of such compounds. The (S) configuration at the amino group suggests that this compound may exhibit enantioselective interactions with biological targets, making it a promising candidate for drug development. The presence of a hydrochloride counterion indicates that this compound is likely to be in its protonated form under physiological conditions, which could influence its solubility and bioavailability.
Research into the synthesis of (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride has focused on optimizing the stereochemical outcome of the reaction. Advanced techniques such as asymmetric catalysis and enantioselective reductions have been employed to ensure high yields of the desired enantiomer. These methods not only improve the efficiency of synthesis but also reduce environmental impact, aligning with current green chemistry principles.
The pharmacological activity of this compound has been explored in various assays. Preclinical studies suggest that it may act as a modulator of key enzymes or receptors involved in neurological disorders. For instance, its ability to inhibit certain kinases or bind to G-protein coupled receptors (GPCRs) makes it a potential candidate for treating conditions such as Alzheimer's disease or Parkinson's disease. The dihydro structure within the azepinone ring could play a critical role in these interactions by providing the necessary conformational flexibility.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivity profiles of this compound against various targets. Molecular docking studies have revealed that the benzo[d]azepin framework can fit into specific pockets within target proteins, suggesting a high potential for therapeutic intervention. These findings underscore the importance of further experimental validation to confirm these theoretical predictions.
In terms of applications, (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride holds promise as a lead compound for drug discovery programs targeting central nervous system disorders. Its unique combination of structural features—such as the amino group, methyl substituent, and hydrochloride counterion—makes it a versatile scaffold for chemical modification and optimization.
Future research directions for this compound include exploring its metabolic stability, pharmacokinetics, and toxicity profiles in animal models. Understanding these parameters will be crucial for determining its suitability as a drug candidate. Additionally, collaborative efforts between academic institutions and pharmaceutical companies could accelerate its progression from the laboratory to clinical trials.
In conclusion, (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride represents an exciting advancement in medicinal chemistry. Its unique structure, combined with cutting-edge synthetic and computational techniques, positions it as a valuable tool for addressing unmet medical needs in neurodegenerative diseases and beyond.
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